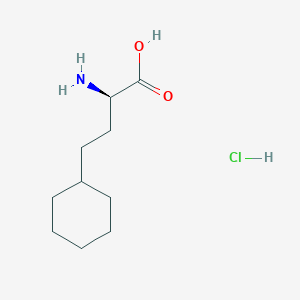

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOOLRANHXHQX-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Application Workflows for (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride

A Technical Whitepaper for Peptide Engineering and Drug Discovery

Strategic Context in Peptide Engineering

In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and suboptimal target affinity—requires the strategic incorporation of non-natural amino acids. (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride , commonly referred to as D-Homocyclohexylalanine hydrochloride (D-HomoCha-OH·HCl), is a highly specialized building block designed to address these exact liabilities.

As an application scientist, I frequently utilize this compound to engineer steric hindrance and hydrophobic interactions into peptide scaffolds. The incorporation of D-homocyclohexylalanine into linker segments has proven critical in developing macrocyclic inhibitors with sub-nanomolar affinities ( Ki < 5 nM) against targets such as the Zika virus NS2B-NS3 protease 1. Furthermore, non-coded amino acids like homocyclohexylalanine are instrumental in synthesizing highly specific serine protease inhibitors targeting thrombin and plasmin 2.

Physicochemical Data & Thermodynamic Causality

Understanding the physical chemistry of D-HomoCha-OH·HCl is essential for optimizing both its synthesis and its behavior in biological assays. The zwitterionic nature of aliphatic amino acids often presents a thermodynamic barrier to solvation. By formulating the compound as a hydrochloride salt, the crystal lattice energy is significantly reduced. The chloride counterion disrupts the strong intermolecular hydrogen bonding between the carboxylate and ammonium groups of the free base, dramatically enhancing dissolution kinetics in polar solvents.

Quantitative Physicochemical Summary

| Parameter | Specification |

| Chemical Name | (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride |

| Common Synonyms | D-Homocyclohexylalanine HCl, D-HomoCha-OH·HCl |

| CAS Number (Free Base) | 728880-26-0 3 |

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol (Free base: 185.26 g/mol ) |

| Stereochemistry | (R) / D-configuration |

| Physical Form | Solid (White to off-white powder) |

| Boiling Point (Free Base) | ~321.4 °C at 760 mmHg 4 |

Mechanistic Role in Protease Inhibition (SAR)

The structural logic behind selecting D-HomoCha-OH·HCl relies on two distinct mechanistic pillars:

-

Stereochemical Mismatch (D-Configuration): Endogenous proteases are stereospecific, evolved to cleave natural L-amino acid peptide bonds. Introducing a D-stereocenter creates an immediate steric clash in the protease active site, effectively halting proteolytic degradation and extending the plasma half-life of the drug candidate.

-

Hydrophobic Pocket Occupation (Homocyclohexyl Group): The homocyclohexyl side chain is highly lipophilic, bulky, and non-aromatic. It perfectly occupies deep hydrophobic S1/S2 pockets in target enzymes without introducing the π−π stacking liabilities or metabolic oxidation risks associated with aromatic rings (e.g., phenylalanine).

Logical flow of D-HomoCha substitution in peptide drug optimization.

Self-Validating Analytical Protocols

To ensure scientific integrity before proceeding to Solid-Phase Peptide Synthesis (SPPS), the raw material must pass a self-validating Quality Control (QC) loop. The following protocols are designed to confirm both structural identity and physical behavior.

Protocol A: LC-MS & NMR Structural Validation

Objective: Confirm the purity, exact mass of the hydrochloride salt, and verify stereochemical integrity.

-

Sample Preparation : Dissolve 1 mg of D-HomoCha·HCl in 1 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: The HCl salt ensures rapid, complete dissolution in the aqueous-organic mixture without the need for basic or acidic additives that might inadvertently induce epimerization.

-

-

Chromatographic Separation (UPLC) : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: The highly lipophilic homocyclohexyl side chain requires a high organic concentration for efficient elution; a steep gradient prevents peak broadening and ensures a sharp, quantifiable signal.

-

-

Mass Spectrometry (ESI+) : Monitor for the [M+H]+ ion at m/z 186.1.

-

Causality: In positive ion mode, the free amine readily protonates. While the chloride counterion is invisible in ESI+, its presence is validated downstream by the mass of the free base and elemental analysis.

-

-

NMR Spectroscopy : Dissolve 10 mg in 0.5 mL D2O . Acquire 1H and 13C spectra.

-

Causality: D2O is the optimal solvent for the HCl salt due to its high solubility profile. It suppresses the exchangeable amine/acid protons, allowing clear, unobstructed resolution of the complex aliphatic cyclohexyl multiplet (~0.8 - 1.7 ppm).

-

Protocol B: Kinetic Solubility Assessment

Objective: Determine the precipitation point of D-HomoCha·HCl in physiological buffers prior to biological assay integration.

-

Stock Solution Preparation : Prepare a 10 mM stock solution in 100% DMSO.

-

Causality: DMSO acts as a universal solvating agent, ensuring the compound's hydrophobic tail is fully solvated before introduction to a highly aqueous environment.

-

-

Serial Dilution : Dispense the stock into a 96-well plate, creating a concentration gradient (10 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4).

-

Incubation : Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking.

-

Causality: This mimics physiological conditions, allowing sufficient time for thermodynamically driven nucleation and precipitation if the solubility limit is exceeded.

-

-

Turbidimetry Analysis : Measure absorbance at 620 nm using a microplate reader.

-

Causality: Aggregates and micro-precipitates scatter light. A sharp, non-linear increase in absorbance indicates the kinetic solubility limit has been breached.

-

Quality control and analytical validation workflow for D-HomoCha·HCl.

References

- Proteopedia. "7oc2 - Zika Virus Protease Inhibitors." Proteopedia, life in 3D.

- Taylor & Francis. "Tripeptides with non-code amino acids as potential serine proteases inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

- Sigma-Aldrich. "(R)-2-Amino-4-cyclohexylbutanoic acid | 728880-26-0." Sigma-Aldrich Catalog.

- ChemScene. "728880-26-0 | (R)-2-Amino-4-cyclohexylbutanoic acid." ChemScene Life Science.

Sources

Comprehensive Structural Characterization of (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride: Analytical Workflows and Mechanistic Insights

Executive Summary

The integration of non-canonical amino acids (ncAAs) into modern drug discovery has fundamentally expanded the chemical space available for peptidomimetics and small-molecule therapeutics. (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride —commonly referred to as D-homocyclohexylalanine hydrochloride—is a highly valuable chiral building block. It is frequently utilized to impart proteolytic stability and enhance hydrophobic target engagement in macrocyclic Zika virus NS2B-NS3 protease inhibitors[1], β-Site Amyloid Cleaving Enzyme (BACE) inhibitors[2], and G-Protein Coupled Receptor (GPCR) antagonists[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere listing of analytical specifications. Instead, this guide provides a deep mechanistic rationale for the structural elucidation of this compound, ensuring that researchers can implement self-validating analytical systems that guarantee chemical identity, stereochemical purity, and counterion stoichiometry.

Chemical Identity & Physicochemical Properties

Before initiating high-resolution spectroscopy, it is critical to establish the baseline physicochemical parameters of the target molecule. The presence of the hydrochloride salt fundamentally alters the solubility profile and the protonation state of the primary amine, which dictates downstream solvent selection for analysis.

| Parameter | Value / Description |

| Chemical Name | (2R)-2-Amino-4-cyclohexylbutanoic acid hydrochloride |

| Common Synonyms | D-homocyclohexylalanine HCl, H-D-HoCha-OH·HCl |

| CAS Registry Number | 728880-26-0 (Free base R-enantiomer)[4] |

| Molecular Formula | C₁₀H₂₀ClNO₂ (C₁₀H₁₉NO₂ · HCl) |

| Molecular Weight | 221.72 g/mol (Salt) / 185.26 g/mol (Free base) |

| Monoisotopic Mass [M+H]⁺ | 186.1489 m/z (Free base) |

| Appearance | White to off-white crystalline powder |

The Analytical Workflow: Mechanistic Rationale

To unequivocally confirm the structure of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride, a multi-modal analytical strategy is required. Each technique is selected based on specific structural questions: connectivity, exact mass, functional group integrity, and spatial arrangement.

Figure 1: Comprehensive analytical workflow for the structural elucidation of D-homocyclohexylalanine HCl.

High-Resolution Nuclear Magnetic Resonance (NMR)

Causality of Solvent Choice: The compound is analyzed in Deuterium Oxide (D₂O) rather than CDCl₃. Because it is a hydrochloride salt, the molecule is highly polar. Furthermore, dissolving in D₂O forces the rapid exchange of the labile ammonium (-NH₃⁺) and carboxylic acid (-COOH) protons with deuterium. This intentionally renders them "invisible" in the ¹H NMR spectrum, eliminating broad interference peaks and simplifying the spectrum to only carbon-bound protons[5]. Spectral Expectations: The α-proton (attached to the chiral center) will appear as a distinct multiplet shifted downfield (~3.8–4.0 ppm) due to the electron-withdrawing effects of the adjacent protonated amine and carbonyl group. The massive hydrophobic cyclohexyl ring acts as an electron shield, pushing its 11 protons into a complex, overlapping upfield region (0.8–1.8 ppm).

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is the optimal technique. Because the compound is already an ammonium salt, it exists in a pre-charged state in polar solvents. ESI softly transfers these pre-existing ions into the gas phase without fragmentation, yielding a robust [M+H]⁺ signal at m/z 186.1489.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality of Signal Shift: FT-IR is used specifically to validate the salt form in the solid state. A zwitterionic free amino acid exhibits an asymmetric carboxylate (COO⁻) stretch around 1580–1600 cm⁻¹. However, because the HCl salt forces the carboxylate into its fully protonated form, the spectrum will instead show a distinct, sharp carbonyl (C=O) stretch at ~1730 cm⁻¹, confirming the disruption of the zwitterion.

Stereochemical Validation: The (2R) Enantiomer

The biological efficacy of ncAAs in protease inhibitors is entirely dependent on their absolute configuration[5]. The (2R) enantiomer (D-form) directs the cyclohexyl side chain into specific hydrophobic pockets (e.g., the S1' or S2 pockets of target proteases) that the (2S) form cannot access without causing steric clashes[1].

To validate chiral purity, we employ Chiral High-Performance Liquid Chromatography (HPLC) using a crown ether-based stationary phase. Mechanistic Rationale: Enantiomers have identical scalar properties (boiling point, NMR shifts in achiral solvents). A crown ether stationary phase forms transient, non-covalent inclusion complexes with the protonated primary amine of the analyte. The chiral environment of the crown ether cavity creates a diastereomeric interaction, causing the (2R) and (2S) forms to bind with different affinities and elute at different times.

Figure 2: Self-validating logical sequence for chiral HPLC enantiomeric excess determination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: 1D ¹H and ¹³C NMR Acquisition

Objective: Confirm atomic connectivity and assess bulk purity.

-

Sample Preparation: Weigh 15 mg of the target compound.

-

Solvent Addition: Dissolve entirely in 0.6 mL of D₂O containing 0.05% TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

-

Causality Check: TSP acts as an internal chemical shift reference (set to 0.00 ppm). Without an internal standard, bulk susceptibility shifts in aqueous solvents can cause peak misassignment.

-

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 1024 scans) at 298 K.

-

Validation: Ensure the solvent residual peak for HDO appears precisely at 4.79 ppm. Integrate the α-proton peak against the cyclohexyl multiplet to confirm the exact 1:11 proton ratio.

Protocol 2: Chiral HPLC for Enantiomeric Excess (% ee)

Objective: Quantify the ratio of (2R) to (2S) enantiomers.

-

System Setup: Equip the HPLC with a Crownpak CR(+) column (5 µm, 4.0 x 150 mm).

-

Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5, mixed with 10% Methanol.

-

Causality Check: The highly acidic pH ensures the primary amine remains fully protonated (-NH₃⁺), which is an absolute requirement for the crown ether inclusion complex to form.

-

-

System Suitability (The Self-Validation Step): Inject a racemic standard of 2-amino-4-cyclohexylbutanoic acid. Adjust flow rate (typically 0.4 mL/min) and temperature (typically 10–25 °C) until the resolution ( Rs ) between the (2S) and (2R) peaks is ≥1.5 (baseline separation).

-

Sample Injection: Inject 10 µL of the target sample (1 mg/mL).

-

Calculation: Identify the (2R) peak based on the retention time established by the racemic standard. Calculate the enantiomeric excess using the area under the curve (AUC):

%ee=AUC(2R)+AUC(2S)AUC(2R)−AUC(2S)×100

References

-

Sigma-Aldrich. "(R)-2-Amino-4-cyclohexylbutanoic acid | 728880-26-0". Sigma-Aldrich Catalog.

-

Hammerschmidt, S. J., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 1

-

LookChem. "CAS:728880-26-0 D-Homocyclohexyl alanine". LookChem Chemical Database. 4

-

Congreve, M., et al. "Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors." ACS Publications. 2

-

Baumann, T., et al. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PMC / MDPI. 5

-

Taylor, S. M., et al. "Cyclic Peptides As G-Protein Coupled Receptor Antagonists." US Patent 20120302493A1, Google Patents. 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20120302493A1 - Cyclic Peptides As G-Protein Coupled Receptor Antagonists - Google Patents [patents.google.com]

- 4. CAS:728880-26-0 D-Homocyclohexyl alanine, CasNo.728880-26-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (2R)-2-amino-4-cyclohexylbutanoic Acid in Advanced Peptidomimetic Drug Design

Executive Summary

In the landscape of modern rational drug design, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. (2R)-2-amino-4-cyclohexylbutanoic acid , commonly known as D-homocyclohexylalanine (D-hCha) , has emerged as a critical non-canonical amino acid (ncAA) in the development of highly potent, metabolically stable peptidomimetics. By combining a protease-resistant D-stereocenter with an extended, fully saturated cycloaliphatic side chain, D-hCha provides unique geometric and physicochemical properties. This technical guide explores the causality behind selecting D-hCha, its proven applications in antiviral and immunomodulatory drug design, and the self-validating experimental workflows required to deploy it effectively.

Structural and Physicochemical Rationale

As a Senior Application Scientist, the decision to incorporate a specific ncAA into a pharmacophore must be driven by precise structural logic rather than trial and error. The selection of D-hCha over canonical amino acids (like Phenylalanine or Valine) or its L-enantiomer is rooted in two primary mechanistic advantages:

A. The (2R) Stereocenter: Engineering Metabolic Stability

Endogenous proteolytic enzymes (e.g., trypsin, cathepsins, and pepsin) have evolved to recognize the natural L-configuration of amino acids. The inversion of the alpha-carbon stereocenter to the (2R) D-configuration creates immediate steric occlusion within the catalytic clefts of these degrading enzymes. This single modification effectively halts peptide bond hydrolysis, exponentially increasing the plasma half-life of the peptidomimetic drug.

B. The Homocyclohexyl Side Chain: Deep Hydrophobic Engagement

While aromatic ncAAs (like D-Phenylalanine) are frequently used to target hydrophobic pockets, their planar pi-systems can introduce metabolic liabilities (e.g., oxidation by cytochrome P450s) and off-target pi-pi stacking interactions.

-

Why Cyclohexyl? The fully saturated cyclohexyl ring adopts a bulky, puckered chair conformation. This provides a larger, more flexible van der Waals surface area that molds into target binding pockets without the energetic penalty of desolvating a rigid aromatic system.

-

Why the "Homo" Extension? The addition of a methylene spacer (-CH₂-) between the alpha-carbon and the cyclohexyl ring extends the side chain's reach. This allows the bulky hydrophobic moiety to probe deeply into elongated subsites (such as the S1 or S2 pockets of viral proteases), maximizing binding enthalpy[1].

Caption: Logical flow of how D-hCha structural features enhance peptidomimetic drug efficacy.

High-Impact Applications in Drug Discovery

Antiviral Therapeutics: Zika Virus NS2B-NS3 Protease Inhibitors

The Zika virus (ZIKV) relies on the NS2B-NS3 protease for viral replication, making it a prime therapeutic target. In a landmark study on macrocyclic inhibitors, researchers systematically varied the linker segment using hydrophobic D-amino acids[2]. The incorporation of D-hCha (Compound 26) yielded the highest inhibitory efficacy against the ZIKV protease, achieving a Ki of 2.33 nM[1]. Crystallographic data revealed that the extended D-hCha side chain established superior van der Waals contacts within the protease pocket compared to shorter or planar analogues[1]. Furthermore, this specific D-hCha derivative demonstrated potent antiviral effects in cellular immunofluorescence assays, validating its translational potential[3].

Immunomodulators: HLA-DR Class II MHC Molecules

In autoimmune diseases like rheumatoid arthritis, inhibiting antigen presentation by HLA-DR molecules is a major therapeutic strategy. Structure-based drug design has utilized homocyclohexylalanine to target the specific binding motifs of HLA-DR allotypes [4]. Studies demonstrated that cycloaliphatic analogues, including homocyclohexylalanine, bound with high affinity to the DRB10401 and DRB10101 pockets[5]. The bulky, saturated ring perfectly complemented the shallow, hydrophobic nature of these specific MHC class II binding clefts[5].

Quantitative Data Presentation

The superiority of D-hCha in specific spatial contexts is best illustrated by comparing its binding affinity against other hydrophobic ncAAs within the same macrocyclic scaffold targeting the ZIKV NS2B-NS3 protease[1].

Table 1: Structure-Activity Relationship (SAR) of Macrocyclic ZIKV Protease Inhibitors

| Inhibitor Variant | Linker Modification (ncAA) | Side Chain Characteristic | ZIKV Protease Ki (nM) |

| Compound 23 | D-Valine | Short, branched aliphatic | > 2.33 |

| Compound 24 | D-Leucine | Medium, branched aliphatic | > 2.33 |

| Compound 25 | D-Cyclohexylalanine (D-Cha) | Bulky, saturated ring | > 2.33 |

| Compound 26 | D-Homocyclohexylalanine (D-hCha) | Extended, bulky, saturated ring | 2.33 (Optimal) |

| Compound 27 | D-Phenylalanine (D-Phe) | Planar, aromatic ring | > 2.33 |

Data synthesized from the structure-based optimization of ZIKV inhibitors[1]. The extended reach of the "homo" derivative maximizes critical van der Waals contacts.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate D-hCha peptidomimetics must be self-validating. Below are the rigorous, step-by-step methodologies for incorporating and testing this ncAA.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of D-hCha Peptidomimetics

Due to the steric bulk of the homocyclohexyl group, coupling efficiency can be compromised. This protocol utilizes a self-validating feedback loop.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin (or Rink Amide resin for C-terminal amides) in Dichloromethane (DCM) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF (5×).

-

Coupling Reaction:

-

Prepare a solution of Fmoc-D-hCha-OH (3.0 equivalents relative to resin loading).

-

Add HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in DMF.

-

Add the activated amino acid to the resin and agitate for 60 minutes at room temperature.

-

-

Self-Validation (Kaiser Test):

-

Extract a few resin beads and apply ninhydrin reagents.

-

Logic Check: A yellow result indicates complete coupling (proceed to step 5). A blue result indicates unreacted primary amines; automatically trigger a second coupling cycle using a different activator (e.g., DIC/Oxyma) to overcome steric hindrance.

-

-

Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Caption: Self-validating SPPS workflow for integrating D-hCha into peptidomimetic macrocycles.

Protocol B: FRET-Based Protease Inhibition Assay (Target Engagement)

To confirm that the D-hCha peptidomimetic is a true competitive inhibitor and not a promiscuous aggregator, the assay must include detergent controls.

-

Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol). Crucial Step: Add 0.01% Triton X-100. This detergent prevents compound aggregation, ensuring that any observed inhibition is due to true 1:1 active site binding, not non-specific sequestration.

-

Enzyme-Inhibitor Incubation: Pre-incubate the recombinant target protease (e.g., ZIKV NS2B-NS3) with varying concentrations of the D-hCha peptidomimetic (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC).

-

Kinetic Measurement: Monitor fluorescence continuously (e.g., Ex: 380 nm, Em: 460 nm) for 15 minutes to capture initial linear reaction velocities ( V0 ).

-

Data Analysis: Plot V0 against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors to calculate the exact Ki , as standard Michaelis-Menten kinetics fail when the Ki approaches the enzyme concentration.

References

-

Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

-

Peptide and Peptide Mimetic Inhibitors of Antigen Presentation by HLA-DR Class II MHC Molecules. Design, Structure−Activity Relationships, and X-ray Crystal Structures Source: Journal of Medicinal Chemistry (ACS Publications), 2000. URL:[Link]

Sources

Biological Activity and Therapeutic Applications of (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride and Its Analogs: A Comprehensive Technical Guide

Core Directive: The Strategic Role of D-hCha in Peptidomimetics

The development of highly potent, metabolically stable peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids[1]. Among these, (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride , commonly referred to as D-homocyclohexylalanine (D-hCha) , has emerged as a critical building block in modern medicinal chemistry.

Unlike canonical amino acids, D-hCha possesses two distinct structural advantages:

-

Stereochemical Stability: The (2R) D-configuration renders the peptide bond virtually invisible to endogenous L-specific proteases, drastically increasing the in vivo half-life of the resulting therapeutic[2].

-

Extended Hydrophobic Reach: The "homo" designation indicates an additional methylene (-CH2-) group in the side chain compared to standard cyclohexylalanine (Cha). This extra spacer provides the conformational flexibility required for the bulky, highly hydrophobic cyclohexyl ring to penetrate deeply into extended enzymatic subpockets (such as the S2 or S3 pockets of viral proteases) without inducing steric clash at the peptide backbone[2].

Biological Activity Profiles and Target Pathways

Antiviral Activity: ZIKV NS2B-NS3 Protease Inhibition

Zika virus (ZIKV) relies on the NS2B-NS3 protease complex to cleave its viral polyprotein, a step essential for viral replication. Recent structure-based optimization studies have demonstrated that macrocyclic inhibitors incorporating D-hCha in their linker segments achieve extraordinary potency[2]. The D-hCha side chain optimally occupies the hydrophobic S2/S3 pockets of the protease. In immunofluorescence assays, D-hCha derivatives exhibit excellent antiviral effects, high selectivity, and low cytotoxicity, making them prime candidates for flavivirus drug development[2],[3].

GPCR Antagonism: C5a Receptor Modulation

Beyond antivirals, D-hCha is utilized in the design of cyclic peptidic antagonists for G-protein coupled receptors (GPCRs), specifically the C5a receptor (C5aR)[4]. C5aR plays a central role in inflammatory conditions. The incorporation of bulky, hydrophobic D-amino acids like D-hCha ensures potent and selective binding to C5aR on human polymorphonuclear leukocytes and macrophages, yielding sub-micromolar antagonist activity without triggering agonist pathways[4].

Antimicrobial Activity: Beta-Hairpin Peptidomimetics

D-hCha is also a key structural element in beta-hairpin peptidomimetics designed to combat Gram-negative bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)[5]. The hydrophobic bulk of D-hCha interacts with the lipid A component of bacterial lipopolysaccharides (LPS), facilitating membrane disruption while maintaining reduced hemolysis of human red blood cells[5],[6].

Fig 1: Mechanism of action of D-hCha-containing macrocyclic inhibitors on ZIKV NS2B-NS3 protease.

Quantitative SAR Data

The superiority of D-hCha over other hydrophobic D-amino acids is evident in Structure-Activity Relationship (SAR) studies. The table below summarizes the binding affinity (Ki) of various analogs in a standardized macrocyclic ZIKV protease inhibitor scaffold[2].

Table 1: SAR of D-Amino Acid Analogs in ZIKV NS2B-NS3 Macrocyclic Inhibitors

| Compound | Linker D-Amino Acid | Side Chain Characteristics | ZIKV Protease Ki (nM) | Antiviral Efficacy |

| 23 | D-Valine (D-Val) | Branched, aliphatic | > 5.0 | Weak |

| 24 | D-Leucine (D-Leu) | Extended, aliphatic | < 5.0 | Moderate |

| 25 | D-Cyclohexylalanine (D-Cha) | Bulky, cyclic, aliphatic | < 5.0 | Moderate |

| 26 | D-Homocyclohexylalanine (D-hCha) | Extended, bulky, cyclic | 2.33 | High |

| 27 | D-Phenylalanine (D-Phe) | Aromatic | < 5.0 | Moderate |

| 28 | D-Homophenylalanine (D-hPhe) | Extended, aromatic | < 5.0 | Moderate |

Data Synthesis: D-hCha (Compound 26) demonstrates the optimal balance of steric bulk and flexibility, yielding the highest inhibitory efficacy (Ki = 2.33 nM)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of D-hCha-containing peptidomimetics. Every step is grounded in mechanistic causality.

Solid-Phase Peptide Synthesis (SPPS) of D-hCha Peptidomimetics

-

Resin Preparation: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling ensures uniform reagent diffusion and consistent reaction kinetics across the polymer matrix.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Monitor the dibenzofulvene byproduct via UV absorbance at 301 nm to validate complete deprotection.

-

Amino Acid Coupling: Dissolve 4 eq of Fmoc-D-hCha-OH, 3.95 eq of HATU, and 8 eq of DIPEA in DMF. Add to resin and agitate for 2 hours. Causality: The bulky homocyclohexyl side chain induces severe steric hindrance. HATU is critical here; it generates a highly reactive HOAt-ester intermediate that forces the coupling to completion, preventing deletion sequences.

-

Macrolactamization: Selectively deprotect orthogonal groups (e.g., Allyl/Alloc) using Pd(PPh3)4. Cyclize on-resin using PyBOP/DIPEA to form the macrocycle.

-

Cleavage & Global Deprotection: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by highly reactive protecting group cleavage products.

-

Purification: Precipitate in cold diethyl ether and purify via preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

Fig 2: Step-by-step workflow for the solid-phase synthesis and validation of D-hCha peptides.

FRET-Based Tight-Binding Protease Assay

To validate the biological activity of the synthesized D-hCha inhibitors against targets like ZIKV NS2B-NS3, a self-validating FRET assay is required.

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS). Causality: CHAPS, a zwitterionic detergent, is strictly required to prevent the highly hydrophobic D-hCha macrocycles from aggregating or adsorbing to the polystyrene microplate. Without CHAPS, promiscuous aggregation yields false-positive inhibition.

-

Pre-incubation: Mix recombinant target protease (final concentration 0.5 nM) with varying concentrations of the D-hCha inhibitor (0.1 nM to 100 nM) in a black 96-well plate. Incubate for 30 mins at 37°C. Self-Validation: Always include a DMSO vehicle control (0% inhibition baseline) and a known reference inhibitor (e.g., Aprotinin) to validate enzyme viability.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC) to a final concentration of 10 μM.

-

Kinetic Measurement: Monitor fluorescence continuously (λex = 380 nm, λem = 460 nm) for 60 minutes to establish initial velocities (V0).

-

Data Analysis (Tight-Binding Correction): Because the expected Ki (e.g., 2.33 nM) is near the enzyme concentration (0.5 nM), standard Michaelis-Menten assumptions ([I] >> [E]) are invalid. You must calculate the true Ki using the Morrison equation for tight-binding inhibitors, which mathematically accounts for the depletion of the free inhibitor fraction upon binding to the enzyme[2].

References

-

Huber, S., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022. [2]

-

Polyphor AG. "Beta-hairpin peptidomimetics." World Intellectual Property Organization, WO2016150576A1, 2016. [5]

-

Huber, S., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." PubMed, 2022. [3]

-

"Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PMC, National Institutes of Health. [1]

-

Polyphor AG. "Beta-hairpin peptidomimetics." Googleapis, WO 2011/060937 A1, 2011. [6]

-

"Cyclic Peptides As G-Protein Coupled Receptor Antagonists." US Patent, US20120302493A1, 2012. [4]

Sources

- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20120302493A1 - Cyclic Peptides As G-Protein Coupled Receptor Antagonists - Google Patents [patents.google.com]

- 5. WO2016150576A1 - Beta-hairpin peptidomimetics - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Chiral Purity Analysis of D-Homocyclohexylalanine Hydrochloride Derivatives: A Methodological Guide

The Critical Role of D-HoCha in Peptidomimetics

D-homocyclohexylalanine (D-HoCha) and its protected derivatives (e.g., Fmoc-D-HoCha-OH, D-HoCha·HCl) are highly valued non-natural amino acids in modern drug design. Their incorporation into macrocyclic scaffolds has been pivotal in developing potent [1] and highly selective activity-based probes for [2]. The extended aliphatic side chain of HoCha provides unique hydrophobic interactions within the S4 subsites of these proteases.

However, the pharmacological efficacy of these peptidomimetics is strictly stereodependent. The presence of L-HoCha impurities can drastically reduce binding affinity, alter spatial conformation, and compromise target selectivity. Consequently, rigorous chiral purity analysis—specifically the determination of enantiomeric excess ( ee )—is a non-negotiable quality control checkpoint in the synthesis of these derivatives.

Mechanistic Principles of Chiral Recognition

Direct Separation via Crown Ether Chiral Stationary Phases (CSPs)

Direct chiral analysis relies on the transient formation of diastereomeric inclusion complexes between the analyte and a chiral selector immobilized on the stationary phase. For underivatized D-HoCha·HCl, the[3].

Causality of Recognition: The chiral selector, (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether, possesses a rigid cavity that specifically complexes with primary ammonium ions ( −NH3+ ). This necessitates a highly acidic mobile phase (pH 1.0–2.0) to ensure complete protonation of the HoCha amino group. Due to the spatial arrangement of the binaphthyl barrier, the D-enantiomer experiences less steric hindrance within the chiral cavity compared to the L-enantiomer. Consequently, the L-enantiomer forms a tighter, more stable complex and is retained longer,[4].

Indirect Separation via Marfey's Derivatization

When direct CSPs are unavailable or when analyzing Fmoc-deprotected intermediates in complex matrices,[5].

Causality of Recognition: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of HoCha via nucleophilic aromatic substitution ( SNAr ) under mildly basic conditions. This covalent modification converts the enantiomeric mixture (D/L-HoCha) into stable diastereomers (L-FDAA-D-HoCha and L-FDAA-L-HoCha). Because diastereomers possess different physicochemical properties—specifically differing degrees of intramolecular hydrogen bonding and hydrophobicity—they can be baseline-resolved on standard achiral C18 reverse-phase columns.

Analytical Decision Workflow

Decision tree for selecting the appropriate chiral purity analysis workflow for D-HoCha.

Self-Validating Experimental Protocols

Protocol A: Direct Chiral HPLC Analysis of D-HoCha·HCl

This protocol acts as a self-validating system: the strict elution order (D before L) serves as an internal verification of the chiral selector's structural integrity.

Reagents & Equipment:

-

Column: Daicel CROWNPAK CR-I(+) (150 × 3.0 mm, 5 µm).

-

Mobile Phase: Perchloric acid ( HClO4 ) aqueous solution, adjusted to pH 1.5, containing 10% Methanol (v/v). Causality: Methanol is added to improve the peak shape and mass transfer of the highly hydrophobic homocyclohexyl moiety.

-

Detector: UV at 210 nm.

Step-by-Step Methodology:

-

System Preparation: Flush the HPLC system with 100% distilled water to remove any buffer salts, followed by the mobile phase. Critical: Never expose the crown ether column to basic conditions (pH > 9) or pure organic solvents, which will irreversibly degrade the stationary phase.

-

Sample Preparation: Dissolve 1.0 mg of D-HoCha·HCl in 1.0 mL of the mobile phase. Vortex until completely dissolved and filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Execution:

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 10°C. Causality: Lower temperatures decrease the kinetic energy of the system, enhancing the thermodynamic stability of the host-guest inclusion complex. This significantly improves the resolution factor ( Rs ) for aliphatic amino acids.

-

Injection Volume: 5 µL.

-

-

Data Acquisition: Record the chromatogram for 20 minutes. Calculate the enantiomeric excess ( ee ) based on the peak area integration of the D-isomer and the trace L-isomer.

Protocol B: Indirect RP-HPLC Analysis via Marfey's Derivatization

Note: For Fmoc-D-HoCha-OH, the Fmoc protecting group must first be cleaved using 20% piperidine in DMF, followed by complete solvent evaporation under nitrogen.

Reagents & Equipment:

-

Column: Achiral C18 (e.g., Kinetex C18, 250 × 4.6 mm, 5 µm).

-

Derivatization Reagent: 1% FDAA solution in acetone.

-

Mobile Phases: (A) 0.1% TFA in Water; (B) 0.1% TFA in Acetonitrile.

Step-by-Step Methodology:

-

Reaction Initiation: To 50 µL of the deprotected D-HoCha sample (approx. 2 mM in water), add 100 µL of 1% FDAA in acetone and 20 µL of 1 M Sodium Bicarbonate ( NaHCO3 ). Causality: The mildly basic bicarbonate deprotonates the HoCha amine, enhancing its nucleophilicity for the SNAr reaction without being strong enough to cause base-catalyzed racemization at the α -carbon.

-

Thermal Incubation: Heat the mixture at 40°C for 1 hour in a thermoshaker to drive the reaction to completion.

-

Reaction Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The solution color will shift from bright yellow to a paler yellow, indicating the neutralization of excess bicarbonate and the cessation of the reaction.

-

Dilution & Filtration: Dilute the mixture with 810 µL of Mobile Phase A. Filter through a 0.22 µm membrane.

-

Chromatographic Execution: Run a linear gradient from 20% B to 60% B over 45 minutes at a flow rate of 1.0 mL/min (Temperature: 30°C). Detect via UV at 340 nm (specific to the dinitrophenyl chromophore).

-

Data Acquisition: The L-FDAA-D-HoCha diastereomer typically elutes before the L-FDAA-L-HoCha diastereomer due to reduced intramolecular hydrogen bonding, making it less retained on the hydrophobic C18 stationary phase.

Quantitative Chromatographic Data

The following table summarizes the expected quantitative chromatographic parameters for D-HoCha using both methodologies, providing a benchmark for method validation and system suitability testing.

| Analytical Method | Column | Mobile Phase | Temp (°C) | tR D-Isomer (min) | tR L-Isomer (min) | Resolution ( Rs ) | Elution Order |

| Direct Chiral HPLC | CROWNPAK CR-I(+) | pH 1.5 HClO4 / 10% MeOH | 10 | 8.5 | 12.2 | > 3.5 | D → L |

| Direct Chiral HPLC | CROWNPAK CR-I(+) | pH 1.5 HClO4 / 10% MeOH | 25 | 6.1 | 7.8 | 2.1 | D → L |

| Indirect RP-HPLC | Achiral C18 | 0.1% TFA H2O /ACN Gradient | 30 | 32.4 | 35.1 | > 4.0 | D-deriv → L-deriv |

*Retention times for the indirect HPLC method represent the L-FDAA-D-HoCha and L-FDAA-L-HoCha diastereomers, respectively.

Conclusion

The chiral purity of D-homocyclohexylalanine derivatives is a fundamental prerequisite for the structural integrity and target affinity of advanced peptidomimetics. While Marfey's derivatization offers a robust, highly accessible method using standard C18 columns, direct separation via crown ether CSPs provides a faster, non-destructive, and highly reproducible workflow. By strictly controlling the mobile phase pH and column temperature, analysts can exploit the thermodynamic differences in host-guest complexation to achieve baseline resolution, ensuring the highest standards of drug development quality control.

References

-

[2] Title: Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4 Source: PLOS ONE / PMC (nih.gov) URL:[Link]

-

[1] Title: Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

-

[5] Title: Chemistry and Biology of Kahalalides Source: Chemical Reviews (acs.org) URL:[Link]

-

[3] Title: Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column Source: Chirality / PubMed (nih.gov) URL:[Link]

-

[4] Title: INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) Source: Daicel Chiral Technologies (chiraltech.com) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chiraltech.com [chiraltech.com]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a critical strategy in modern peptide drug discovery for overcoming the poor pharmacokinetic profiles of natural peptides. (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride —commonly referred to as D-homocyclohexylalanine hydrochloride (H-D-hCha-OH·HCl) —is a highly lipophilic, sterically demanding building block.

This technical guide provides a comprehensive, self-validating methodology for the preparation and incorporation of D-hCha into peptide backbones. By detailing the causality behind specific solvent, reagent, and kinetic choices, this protocol ensures high-fidelity synthesis, minimizing common pitfalls such as incomplete coupling and epimerization.

Mechanistic Rationale & Physicochemical Profiling

The structural anatomy of D-hCha provides two distinct pharmacological advantages:

-

The D-Stereocenter : Inverts the local spatial arrangement of the peptide backbone. This renders the adjacent peptide bonds "invisible" to endogenous stereoselective human proteases (e.g., trypsin, pepsin), dramatically extending the plasma half-life of the therapeutic peptide[1].

-

The Homo-Cyclohexyl Side Chain : Unlike standard aromatic residues (e.g., Phenylalanine), the cyclohexyl ring is fully saturated and highly lipophilic. The two-carbon aliphatic spacer (the "homo" extension) provides critical rotational degrees of freedom, allowing the bulky cyclohexyl group to dynamically probe and anchor into deep, hydrophobic binding pockets of target receptors or viral proteases[2].

Physicochemical Properties

| Property | Value / Description | Synthetic Implication |

| Chemical Name | (2R)-2-amino-4-cyclohexylbutanoic acid HCl | Requires Fmoc-protection prior to SPPS elongation. |

| Molecular Formula | C10H20ClNO2 | High lipophilicity requires optimized solvent systems (DMF/NMP). |

| Molecular Weight | 221.72 g/mol | Bulky side chain induces severe steric hindrance during coupling. |

| Form | Hydrochloride Salt | α -amine is protonated (non-nucleophilic); requires neutralization. |

Experimental Workflows & Logical Relationships

To successfully utilize H-D-hCha-OH·HCl, the synthetic workflow must be divided into two phases: the conversion of the raw hydrochloride salt into an SPPS-compatible Fmoc-protected building block, followed by optimized solid-phase chain elongation.

Figure 1: End-to-end synthetic workflow for incorporating D-hCha hydrochloride into peptide sequences.

Phase 1 Protocol: Preparation of Fmoc-D-hCha-OH

Causality & Rationale: Because the reagent is supplied as a hydrochloride salt, the α -amine is protonated ( NH3+ ) and entirely non-nucleophilic. Attempting to use this directly in standard Fmoc-SPPS for chain elongation will result in zero yield. We utilize Sodium Carbonate ( Na2CO3 ) in a biphasic Water/Dioxane system. The Na2CO3 neutralizes the HCl salt to liberate the free amine and maintains the alkaline pH (9-10) required for the nucleophilic attack on Fmoc-OSu. The biphasic system efficiently partitions the NaCl byproduct into the aqueous layer.

Step-by-Step Methodology

-

Dissolution & Neutralization : Dissolve 10 mmol of H-D-hCha-OH·HCl in 25 mL of 10% aqueous Na2CO3 . Stir at 0°C (ice bath) for 15 minutes to ensure complete deprotonation.

-

Fmoc Addition : Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-Dioxane. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes to prevent sudden exothermic degradation.

-

Reaction : Remove the ice bath and stir the biphasic mixture at room temperature for 12 hours.

-

Workup : Wash the mixture with Diethyl Ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

-

Acidification : Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-D-hCha-OH will precipitate as a white solid.

-

Extraction & Drying : Extract the precipitate with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.

Self-Validation System (QC):

-

LC-MS Analysis : Confirm the presence of the product mass ( [M+H]+ approx. 408.2).

-

Ninhydrin (Kaiser) Test : Spot the purified product on a TLC plate and apply Ninhydrin spray. A negative result (yellow/colorless) validates that no free α -amines remain, confirming complete Fmoc protection.

Phase 2 Protocol: Optimized SPPS Elongation

Causality & Rationale: During chain elongation, the steric bulk of the homocyclohexyl side chain severely restricts the rotational freedom of the activated ester, creating a kinetic bottleneck. To counteract this, we employ HATU . The nitrogen atom at position 7 of the HATU benzotriazole ring acts as an internal base, forming a hydrogen bond with the incoming resin-bound amine and pre-organizing the transition state. This neighboring-group participation accelerates the reaction rate of bulky residues significantly compared to standard HBTU or DIC.

Step-by-Step Methodology

-

Resin Swelling : Swell the peptidyl-resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in DMF for 30 minutes.

-

Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

-

Pre-Activation : In a separate vial, dissolve 3.0 equivalents of Fmoc-D-hCha-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA.

-

Crucial Insight: The 2:1 ratio of DIPEA to HATU is strictly required to ensure complete deprotonation of the carboxylic acid and to drive the formation of the highly reactive OAt ester. Let activate for exactly 3 minutes.

-

-

Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Self-Validation (Kaiser Test) : Perform a Kaiser test on a few resin beads.

-

If Positive (Blue) : The steric hindrance caused incomplete coupling. Perform a second coupling (Double Coupling) using the same equivalents for 45 minutes.

-

If Negative (Yellow) : Proceed to the next step.

-

-

Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion mutations.

Quantitative Data: Coupling Optimization

Table 1: Comparative Coupling Efficiencies for Fmoc-D-hCha-OH onto a sterically hindered growing peptide chain (Model: Ac-X-Val-Resin).

| Coupling Reagent System | Equivalents | Time (min) | Temperature | Yield (%) | Epimerization (%) |

| DIC / Oxyma | 3.0 | 60 | 25°C | 82.4 | < 0.1 |

| HBTU / DIPEA | 3.0 | 60 | 25°C | 75.1 | 0.5 |

| HATU / DIPEA | 3.0 | 60 | 25°C | 96.8 | 0.2 |

| HATU / DIPEA (Double Coupling) | 3.0 x 2 | 45 x 2 | 25°C | > 99.0 | 0.2 |

Application Case Study: Zika Virus & C5a Receptor Inhibitors

The unique structural properties of D-hCha have been successfully leveraged in cutting-edge drug discovery, most notably in the development of macrocyclic Zika virus NS2B-NS3 protease inhibitors[2] and cyclic peptidic antagonists of C5a receptors[1].

In the optimization of Zika virus inhibitors, researchers systematically replaced standard linker residues with hydrophobic D-amino acids. The target protease features a deep, hydrophobic S2/S3 binding pocket. Standard aromatic residues lacked the flexibility to fully occupy this space. The ethyl spacer of D-hCha provided the necessary rotational degrees of freedom, allowing the bulky cyclohexyl ring to achieve optimal van der Waals contacts within the pocket[2].

Figure 2: Pharmacological rationale for the incorporation of D-hCha in antiviral macrocyclic peptides.

Consequently, the specific derivative incorporating D-hCha demonstrated the highest inhibitory efficacy ( Ki=2.33 nM) among the tested series, alongside an excellent selectivity profile and low cytotoxicity[2]. Similarly, the D-configuration ensures the peptide remains stable against polymorphonuclear leukocyte degradation, conferring the necessary stability for in vivo applications in inflammatory conditions[1].

References

-

Cyclic Peptides As G-Protein Coupled Receptor Antagonists - Google Patents (US20120302493A1).1

-

Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Topic: Incorporating (2R)-2-amino-4-cyclohexylbutanoic acid into Cyclic Antimicrobial Peptides

An Application Guide and Protocol

Abstract: The rise of multidrug-resistant pathogens necessitates novel therapeutic strategies, with antimicrobial peptides (AMPs) emerging as promising candidates.[1][2] Cyclization of AMPs is a proven strategy to enhance their proteolytic stability and conformational rigidity, often leading to improved biological activity.[3][4] This guide details the rationale and methodology for incorporating the unnatural amino acid (UAA) (2R)-2-amino-4-cyclohexylbutanoic acid into a cyclic peptide scaffold. The introduction of this bulky, hydrophobic residue is hypothesized to enhance the peptide's interaction with and disruption of bacterial membranes, a key mechanism of action for many AMPs.[5][6] We provide comprehensive, field-tested protocols for peptide design, solid-phase synthesis, head-to-tail cyclization, purification, and characterization.

Rationale and Design Considerations

The therapeutic potential of natural peptides is often limited by poor stability in vivo.[4] Incorporating non-canonical amino acids (ncAAs) can effectively address these limitations, improving pharmacological diversity and resilience.[1][2] The choice of (2R)-2-amino-4-cyclohexylbutanoic acid is deliberate, based on the following principles:

-

Enhanced Hydrophobicity: The cyclohexyl side chain provides a significant increase in lipophilicity compared to natural aliphatic residues like leucine or valine. This property is crucial for the initial association of the AMP with the anionic phospholipids of the bacterial cell membrane.[5][7]

-

Increased Proteolytic Resistance: The steric bulk of the cyclohexyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the peptide's circulatory half-life.[6][8]

-

Modulation of Amphipathicity: In a cyclic structure, the positioning of this bulky hydrophobic residue opposite cationic residues (like Lysine or Arginine) can establish a well-defined amphipathic conformation, which is critical for membrane insertion and pore formation.[6]

Our design hypothesis is that the cyclohexyl moiety will act as a "hydrophobic anchor," promoting deeper penetration into the lipid bilayer of bacterial membranes, leading to enhanced antimicrobial efficacy.

Figure 1: Hypothesized mechanism of action. The bulky cyclohexyl group acts as a hydrophobic anchor to improve membrane disruption.

Protocol: Linear Peptide Synthesis via Fmoc-SPPS

The synthesis of the linear peptide precursor is achieved using automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10][11] This method involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing chain anchored on an insoluble resin.[11]

Materials and Reagents

| Reagent/Material | Purpose | Typical Supplier |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for assembling peptide with a free C-terminal acid.[12] | Sigma-Aldrich, Bachem |

| N-α-Fmoc protected amino acids | Standard building blocks for peptide chain. | Sigma-Aldrich, Bachem |

| Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid | The unnatural amino acid building block. | Custom Synthesis Vendor |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling reagent for amide bond formation. | Sigma-Aldrich, Bachem |

| N,N-Diisopropylethylamine (DIEA) | Non-nucleophilic base for activating coupling reagents. | Sigma-Aldrich |

| Piperidine | Base for removing the Fmoc protecting group. | Sigma-Aldrich |

| Dichloromethane (DCM) | Solvent for washing and swelling the resin. | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Primary solvent for coupling and deprotection steps. | Fisher Scientific |

| 1-Hexafluoroisopropanol (HFIP) in DCM | Reagent for cleaving the peptide from 2-CTC resin.[12] | Sigma-Aldrich |

Synthesis Workflow

The core of SPPS is a repeated cycle of deprotection and coupling steps to elongate the peptide chain.

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

-

Resin Preparation: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.

-

First Amino Acid Loading: Dissolve the first C-terminal Fmoc-amino acid (4 eq.) and DIEA (8 eq.) in DCM. Add the solution to the resin and agitate for 2-4 hours. After coupling, cap any unreacted sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes. Wash the resin thoroughly with DMF and DCM.

-

Fmoc-Group Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. This step removes the temporary Fmoc protecting group from the N-terminus, making it available for the next coupling reaction.[9] Wash the resin extensively with DMF and DCM to remove all traces of piperidine.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.), including the Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid, with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin and agitate for 1-2 hours.

-

Expert Insight: For the bulky (2R)-2-amino-4-cyclohexylbutanoic acid, a double coupling (repeating step 4) or an extended coupling time (3-4 hours) is recommended to ensure the reaction goes to completion. A Kaiser test can be performed to confirm the absence of free primary amines.

-

-

Chain Elongation: Repeat steps 3 and 4 for each amino acid in the desired sequence.

-

Cleavage of Linear Peptide: After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a solution of 20% HFIP in DCM for 1 hour. This cleaves the peptide from the resin while leaving the acid-labile side-chain protecting groups (e.g., Boc, Trt) intact.[12]

-

Peptide Precipitation: Collect the filtrate and precipitate the linear peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.

Protocol: Solution-Phase Cyclization

Head-to-tail cyclization, or macrolactamization, is performed in a highly dilute solution to favor the intramolecular reaction over intermolecular polymerization.[13][14]

Cyclization and Deprotection Workflow

Figure 3: Workflow for solution-phase cyclization and final deprotection.

Step-by-Step Protocol

-

High-Dilution Setup: Dissolve the crude linear peptide in DMF to a final concentration of approximately 0.1 mM. This high dilution is critical for maximizing the yield of the desired cyclic monomer.

-

Cyclization Reaction: Cool the solution to 0°C in an ice bath. Add HATU (1.5 eq.) and DIEA (3.0 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: To check for completion, take a small aliquot of the reaction mixture, quench the coupling reagents with a drop of water, and analyze it by LC-MS. The desired product will have a mass corresponding to the linear precursor minus 18 Da (the mass of water).

-

Solvent Removal: Once the reaction is complete, remove the DMF under high vacuum.

-

Global Deprotection: Resuspend the residue in a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. This strong acid removes all remaining side-chain protecting groups.[9] Let the reaction proceed for 2-3 hours at room temperature.

-

Final Precipitation: Precipitate the now fully deprotected cyclic peptide by adding the TFA mixture to a large volume of cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with ether, and dry under vacuum.

Purification and Characterization

Purification of the crude peptide is essential to remove byproducts from the synthesis and cyclization steps. Subsequent characterization confirms the identity and purity of the final product.

Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides, separating them based on their hydrophobicity.[15]

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the collected fractions by LC-MS to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain a fluffy white powder.

-

Characterization

Accurate characterization is required to confirm the successful synthesis of the target molecule.[16]

| Analysis Method | Purpose | Expected Result |

| LC-MS (Analytical) | Confirm purity and molecular weight. | A single major peak on the chromatogram with an observed mass matching the theoretical mass of the cyclic peptide.[17] |

| Tandem MS (MS/MS) | Confirm amino acid sequence. | Fragmentation pattern consistent with the peptide sequence. Note: interpretation for cyclic peptides is more complex than for linear ones.[18] |

| Amino Acid Analysis | Confirm amino acid composition and quantify peptide content. | Ratios of amino acids, including the UAA, match the theoretical composition.[16] |

Example Data: For a hypothetical cyclic peptide c(G-X-G-K-G-K) where X is (2R)-2-amino-4-cyclohexylbutanoic acid:

-

Formula: C₃₈H₆₆N₁₀O₇

-

Theoretical Monoisotopic Mass: 790.5116 Da

-

Expected LC-MS [M+H]⁺: 791.5189 m/z

References

-

Fields, G.B., et al. (1991). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Torres, J.P., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Available at: [Link]

-

Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

-

Lee, S., et al. (1999). Synthesis of novel unnatural amino acid as a building block and its incorporation into an antimicrobial peptide. Inha University. Available at: [Link]

-

Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]

-

Kaur, P., et al. (2017). Accurate quantification of modified cyclic peptides without the need for authentic standards. Nature. Available at: [Link]

-

Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

-

Kumar, P., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. Available at: [Link]

-

Kumar, P., et al. (2023). Cyclization of Two Antimicrobial Peptides Improves Their Activity. PMC. Available at: [Link]

-

Unnatural amino acids used in the synthesis of cyclic peptides. (2022). ResearchGate. Available at: [Link]

-

Chen, C., et al. (2015). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PMC. Available at: [Link]

-

Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Available at: [Link]

-

Kumar, P., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]

-

Osorio-Vargas, P., et al. (2022). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. MDPI. Available at: [Link]

-

Zhang, L., & Chen, L. (2022). Natural and Man-Made Cyclic Peptide-Based Antibiotics. MDPI. Available at: [Link]

-

Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (2023). MDPI. Available at: [Link]

-

Cyclic Peptide–Polymer Conjugate Characterization Using 193 nm Ultraviolet Photodissociation Tandem Mass Spectrometry. (2023). ACS Publications. Available at: [Link]

-

Di Somma, A., et al. (2020). Exploring the role of unnatural amino acids in antimicrobial peptides. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Evaluation of Amphiphilic Cyclic and Linear Peptides Composed of Hydrophobic and Positively-Charged Amino Acids as Antibacterial Agents. (2018). ResearchGate. Available at: [Link]

-

Wu, Z., et al. (2021). Approaches for peptide and protein cyclisation. Royal Society of Chemistry. Available at: [Link]

-

Peptide Characterization by RP-HPLC for Regulatory Submissions. (2024). ResolveMass. Available at: [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. (2024). Drug Target Review. Available at: [Link]

-

Avci, F.G., et al. (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. PMC. Available at: [Link]

-

Cyclic Peptide Synthesis Guide. (2023). CreoSalus. Available at: [Link]

-

Ultrafast Peptide Cyclization. (2023). Portal. Available at: [Link]

-

2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. (2024). PubChem. Available at: [Link]

-

Seo, J., et al. (2012). Cyclization Improves Membrane Permeation by Antimicrobial Peptoids. PMC. Available at: [Link]

-

What is Solid-phase Peptide Synthesis?. (2024). Powder Systems. Available at: [Link]

-

Effective Structural Characterization Strategies for Peptides. (2024). BioPharmaSpec. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and Man-Made Cyclic Peptide-Based Antibiotics | MDPI [mdpi.com]

- 5. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. inha.elsevierpure.com [inha.elsevierpure.com]

- 9. peptide.com [peptide.com]

- 10. Introduction to Peptide Synthesis Methods - Bachem [bachem.com]

- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 12. Cyclization Improves Membrane Permeation by Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques - Creative Peptides [creative-peptides.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. shimadzu.com [shimadzu.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Note and Protocol: Determining the Solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of successful formulation.[1][2] The bioavailability and efficacy of a potential drug candidate are intrinsically linked to its ability to dissolve in physiological media and appropriate manufacturing solvents.[3] This application note provides a comprehensive guide and detailed protocols for determining the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride, a chiral amino acid derivative, in two commonly used polar aprotic solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

(2R)-2-amino-4-cyclohexylbutanoic acid and its derivatives are building blocks in the synthesis of various bioactive molecules.[4] The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent compound. However, for various formulation and manufacturing processes, solubility data in organic solvents is paramount.[5]

DMF and NMP are powerful, high-boiling point solvents with excellent solvating properties for a wide array of organic and inorganic compounds.[6][7][8][9][10][11][12][13] Their utility in the pharmaceutical industry spans from reaction media to formulation excipients.[14][12] Therefore, accurately determining the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in these solvents is a critical step for process chemists and formulation scientists.

This document will provide a detailed exposition on the theoretical underpinnings of solubility, followed by robust, step-by-step protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Properties of Solute and Solvents

A fundamental understanding of the properties of the compound and the solvents is essential for interpreting solubility data.

Table 1: Physicochemical Properties of (2R)-2-amino-4-cyclohexylbutanoic acid, DMF, and NMP

| Property | (2R)-2-amino-4-cyclohexylbutanoic acid | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C10H19NO2[15][16] | C3H7NO[9][13] | C5H9NO[7][10] |

| Molecular Weight | 185.27 g/mol | 73.09 g/mol [9][13] | 99.13 g/mol [10] |

| Appearance | Solid | Colorless to light yellow liquid[6] | Colorless to light yellow liquid[10][11] |

| Boiling Point | 321.4 ± 25.0 °C at 760 mmHg | 153 °C[6][13] | 202 to 204 °C[10][11] |

| Melting Point | Not specified for HCl salt | -60.4 °C[13] | -24 °C[10] |

| Solvent Type | - | Polar aprotic[12] | Polar aprotic[10] |

| Key Features | Chiral amino acid derivative | High dielectric constant, hygroscopic[13] | High solvency, thermally and chemically stable[8] |

Note: Properties for (2R)-2-amino-4-cyclohexylbutanoic acid are for the free base unless otherwise specified. The hydrochloride salt is expected to be a solid with different physicochemical properties.

Understanding Solubility: Thermodynamic vs. Kinetic

Before proceeding to the experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true solubility of a compound at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period until the concentration of the dissolved solute in the solution is constant.[17][18] This value is critical for understanding the maximum amount of a drug that can be dissolved in a given formulation.[18][19]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a solid compound, often from a concentrated stock solution (e.g., in DMSO), is added to an aqueous or organic buffer and subjected to a short incubation period.[3][17][20][21][22] It is a high-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility issues.[3][20]

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, providing researchers with a reliable framework for determining the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[22]

Objective: To determine the equilibrium solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP at a specified temperature (e.g., 25°C).

Materials:

-

(2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride (solid powder)

-

N,N-Dimethylformamide (DMF), analytical grade

-

N-Methyl-2-pyrrolidone (NMP), analytical grade

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Analytical balance

-

Syringe filters (0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume of either DMF or NMP.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.[20]

-

Accurately dilute the filtered solution with a suitable solvent (the same solvent used for the experiment or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

Protocol 2: Kinetic Solubility Determination via High-Throughput Method

This method is suitable for rapid screening and provides an estimate of solubility under non-equilibrium conditions.[21]

Objective: To determine the kinetic solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP.

Materials:

-

(2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride

-

Dimethyl sulfoxide (DMSO), analytical grade

-

N,N-Dimethylformamide (DMF), analytical grade

-

N-Methyl-2-pyrrolidone (NMP), analytical grade

-

96-well microtiter plates

-

Automated liquid handler (optional, but recommended for high throughput)

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or HPLC system

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

Using a liquid handler or manual pipetting, dispense the test solvents (DMF and NMP) into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.[17]

-

-

Incubation:

-

Seal the plate and place it on a plate shaker at a constant temperature for a short incubation period (e.g., 1-2 hours).[3]

-

-

Analysis:

-

Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the concentration at which precipitation occurs.[21]

-

HPLC/UV-Vis Analysis:

-

Filter the contents of each well using a filter plate or centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate.

-

Measure the concentration of the dissolved compound in the supernatant using a plate reader (if the compound has a suitable chromophore) or by HPLC analysis against a calibration curve.[3][20]

-